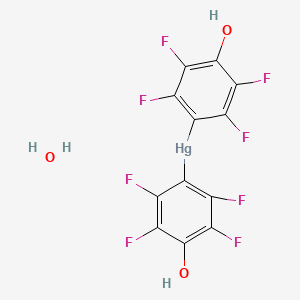
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate is a chemical compound with the molecular formula C12H2F8HgO2·H2O . This compound is known for its unique structure, which includes a mercury atom bonded to two tetrafluorohydroxyphenyl groups. The presence of fluorine atoms and the hydroxyl groups contribute to its distinct chemical properties.
Preparation Methods
The synthesis of Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate typically involves the reaction of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with a mercury-containing reagent under controlled conditions . The reaction conditions often include the use of solvents such as water or organic solvents, and the reaction may be carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different mercury-containing species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity is a concern.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate exerts its effects involves the interaction of the mercury atom with various molecular targets. The fluorine atoms and hydroxyl groups play a role in modulating the reactivity and binding affinity of the compound. The pathways involved include the formation of stable complexes with other molecules and the potential disruption of biological processes due to mercury’s known toxicity .
Comparison with Similar Compounds
Similar compounds to Bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate include other mercury-containing organic compounds such as:
Bis(4-hydroxyphenyl)mercury: Lacks the fluorine atoms, resulting in different reactivity and properties.
Bis(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury: Contains methoxy groups instead of hydroxyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
873889-26-0 |
|---|---|
Molecular Formula |
C12H4F8HgO3 |
Molecular Weight |
548.74 g/mol |
IUPAC Name |
bis(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury;hydrate |
InChI |
InChI=1S/2C6HF4O.Hg.H2O/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h2*11H;;1H2 |
InChI Key |
HRGOKDYZNYNRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Hg]C2=C(C(=C(C(=C2F)F)O)F)F)F)F)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



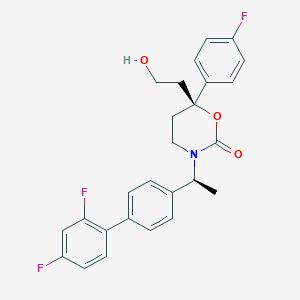

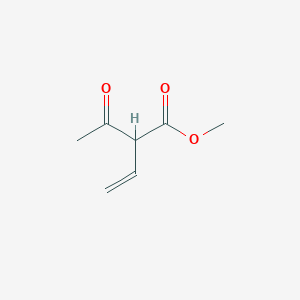

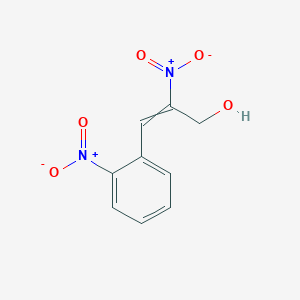
![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)
![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
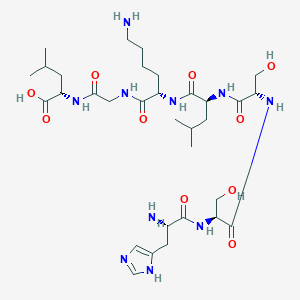

![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)
![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
